5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a thiophene ring, a sulfonamide group, and a cyclopropyl group attached to a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis or other cyclization methods.
Introduction of the Sulfonamide Group:
Attachment of the Cyclopropyl Group: This can be done through cyclopropanation reactions, such as the Simmons-Smith reaction.
Incorporation of the Fluorophenyl Moiety: This step may involve Suzuki-Miyaura coupling or other cross-coupling reactions to attach the fluorophenyl group to the cyclopropyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonamide group may produce the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving sulfonamides.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The fluorophenyl and cyclopropyl groups may enhance binding affinity and selectivity for these targets. Detailed studies on the molecular pathways involved are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(cyclopropylmethyl)thiophene-2-sulfonamide: Lacks the fluorophenyl group, which may affect its binding properties.
N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide: Lacks the chlorine atom, which may influence its reactivity and stability.
5-chloro-N-(phenylmethyl)thiophene-2-sulfonamide: Lacks the cyclopropyl group, which may alter its steric interactions.
Uniqueness
The unique combination of the thiophene ring, sulfonamide group, cyclopropyl group, and fluorophenyl moiety in 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S2/c15-12-5-6-13(20-12)21(18,19)17-9-14(7-8-14)10-1-3-11(16)4-2-10/h1-6,17H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJGDDZLMFVIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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